3-Ethylaniline is an organic compound with the molecular formula and a molecular weight of approximately 121.18 g/mol. It is classified as an aniline derivative, specifically a substituted aniline where an ethyl group is attached to the meta position of the benzene ring. The compound is also known by several other names, including m-ethylaniline and benzenamine, 3-ethyl-. It appears as a brown liquid with a characteristic odor and is soluble in organic solvents but only slightly soluble in water .
3-Ethylaniline is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
3-Ethylaniline exhibits biological activity that is primarily associated with its toxicity. It has been classified as harmful if swallowed, in contact with skin, or if inhaled. Prolonged exposure may lead to damage to organs such as the blood and hematopoietic system. Symptoms of overexposure include headache, dizziness, and respiratory issues . Additionally, it has been noted for its potential mutagenic effects in certain biological assays.
Several methods exist for synthesizing 3-ethylaniline:
3-Ethylaniline finds utility in various fields:
Studies on the interactions of 3-ethylaniline primarily focus on its toxicological properties. Research indicates that it can interact negatively with biological systems, leading to oxidative stress and potential cellular damage. Additionally, its interactions with other chemicals can enhance its toxicity or alter its metabolic pathways, making it crucial to study these interactions for safety assessments .
Several compounds share structural similarities with 3-ethylaniline, including:
Compound | Molecular Formula | Position of Ethyl Group | Unique Properties |
---|---|---|---|
3-Ethylaniline | C8H11N | Meta | Moderate toxicity; used in dye synthesis |
Aniline | C6H7N | None | Basic aromatic amine; precursor for many chemicals |
2-Ethylaniline | C8H11N | Ortho | Higher reactivity due to steric effects |
4-Ethylaniline | C8H11N | Para | Similar applications but different reactivity |
3-Ethylaniline's unique positioning of the ethyl group allows for specific reactivity patterns not seen in its ortho or para counterparts, making it particularly valuable in synthetic chemistry applications .